molecular formula C8H5N3 B1452805 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile CAS No. 1190320-73-0

1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

Cat. No.: B1452805
CAS No.: 1190320-73-0
M. Wt: 143.15 g/mol
InChI Key: YNULOEBPCADLPJ-UHFFFAOYSA-N
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Description

1H-pyrrolo[3,2-b]pyridine-7-carbonitrile is a useful research compound. Its molecular formula is C8H5N3 and its molecular weight is 143.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Derivative Formation

1H-pyrrolo[3,2-b]pyridine-7-carbonitrile has been involved in various synthesis techniques. Salaheldin et al. (2010) described the preparation of derivatives from 4-amino-1H-pyrrole-3-carbonitrile, transformed into substituted pyrrolo[3,2-b]pyridines using microwave irradiation and classical heating methods, highlighting a one-step transformation via the Friedlander reaction (Salaheldin et al., 2010). Kayukov et al. (2020) synthesized 1-alkoxy-4-amino-3,6-dioxo-1-phenyl-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitriles, highlighting the diversity of this compound in synthesis (Kayukov et al., 2020).

Optical and Electrical Properties

Research by Zedan et al. (2020) explored the optical and diode characteristics of two pyridine derivatives, demonstrating their potential in electronic applications. They reported on the thermal, structural, optical, and diode characteristics of these derivatives, including their use in fabricating heterojunctions and as photosensors (Zedan et al., 2020).

Biomedical Applications

Donaire-Arias et al. (2022) reviewed more than 300,000 1H-pyrazolo[3,4-b]pyridines, including their synthesis and biomedical applications. They discussed the diversity of substituents and synthetic methods used for these compounds, indicating a wide range of potential applications in the biomedical field (Donaire-Arias et al., 2022).

Potential as Corrosion Inhibitors

Dandia et al. (2013) studied the use of pyrazolopyridine derivatives as corrosion inhibitors for mild steel in acidic environments. Their research demonstrated the potential of these compounds in industrial applications, particularly in protecting metals from corrosion (Dandia et al., 2013).

Electropolymerization

Roznyatovskiy et al. (2010) reported on the electropolymerization of a new polycyclic pyrrole derivative, demonstrating its potential in forming electrochromic conducting polymers. This highlights the application of such compounds in material science, particularly in the development of advanced materials with specific electronic properties (Roznyatovskiy et al., 2010).

Biochemical Analysis

Biochemical Properties

1H-pyrrolo[3,2-b]pyridine-7-carbonitrile plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and receptors. This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell proliferation, differentiation, and migration . The interaction between this compound and FGFRs is characterized by the binding of the compound to the receptor’s active site, leading to the inhibition of its kinase activity. This inhibition can result in the suppression of downstream signaling pathways, which are critical for cell growth and survival.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . The inhibition of FGFRs by this compound disrupts key signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell survival and proliferation. Additionally, this compound has been observed to reduce the migration and invasion abilities of cancer cells, further highlighting its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of FGFRs. The compound binds to the ATP-binding pocket of the receptor, preventing the phosphorylation of tyrosine residues in the receptor’s cytoplasmic domain . This inhibition blocks the activation of downstream signaling pathways, leading to the suppression of cellular processes such as proliferation, migration, and survival. Additionally, this compound may also influence gene expression by modulating the activity of transcription factors that are regulated by FGFR signaling.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors that influence its effectiveness. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat may lead to the breakdown of the compound, reducing its efficacy. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, with sustained inhibition of FGFR signaling resulting in reduced cell proliferation and increased apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed . These findings highlight the importance of optimizing the dosage of this compound to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with FGFRs. The compound is metabolized by liver enzymes, leading to the formation of metabolites that are excreted through the urine . The inhibition of FGFR signaling by this compound can also affect metabolic flux and metabolite levels, as the downstream signaling pathways regulated by FGFRs play a role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound accumulates in the cytoplasm and interacts with FGFRs located on the cell membrane. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins that facilitate its transport .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with FGFRs on the cell membrane . The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within the cell is crucial for its activity, as it needs to be in close proximity to FGFRs to exert its inhibitory effects .

Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-5-6-1-3-10-7-2-4-11-8(6)7/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNULOEBPCADLPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=CN=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676851
Record name 1H-Pyrrolo[3,2-b]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190320-73-0
Record name 1H-Pyrrolo[3,2-b]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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